Sub-Nanomolar PARP-1 Ki vs. Clinical Benchmark Veliparib (Ki 5.2 nM)
Derivatives constructed on the 5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one scaffold achieve sub-nanomolar PARP-1 enzyme inhibition. Compound 20w, a representative elaborated derivative of this scaffold, displayed Ki < 1 nM and EC50 1 nM in a C41 whole-cell assay [1]. By comparison, the FDA-approved PARP-1/2 inhibitor veliparib (ABT-888) exhibits a PARP-1 Ki of 5.2 nM in recombinant human PARP-1 enzyme assays . This constitutes a >5-fold improvement in enzymatic potency for the tetrahydropyridopyridazinone-derived chemotype over the clinical benzimidazole carboxamide scaffold.
| Evidence Dimension | PARP-1 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki < 1 nM (compound 20w, derived from tetrahydropyridopyridazinone scaffold) |
| Comparator Or Baseline | Veliparib (ABT-888), Ki = 5.2 nM for PARP-1 |
| Quantified Difference | >5-fold lower Ki (higher potency) favoring the tetrahydropyridopyridazinone chemotype |
| Conditions | Target: recombinant PARP-1 enzyme; 20w data from cell-free enzyme assay and C41 whole-cell EC50 = 1 nM; Veliparib data from recombinant human PARP-1 Ki determination |
Why This Matters
For procurement decisions in PARP-1 drug discovery programs, a scaffold that yields derivatives with >5-fold greater enzyme potency than a clinical benchmark offers a superior starting point for lead optimization and IP generation.
- [1] Zhu GD, et al. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. Bioorg Med Chem. 2012;20(15):4635-4645. PMID: 22766219. View Source
